Lipophilicity Comparison: Thiophene-2-carbonyl Analog vs. Phenyl Analog
The target compound exhibits a computed XLogP3-AA value of 2.8 [1], which is approximately 0.7 log units lower than the estimated value for the phenyl-substituted analog (estimated XLogP ~3.5 based on the absence of the sulfur heteroatom and corresponding reduction in polar surface area) [2]. The lower logP of the target compound is attributable to the thiophene sulfur atom, which increases polar surface area and hydrogen-bond acceptor count (5 vs. an estimated 4 for the phenyl analog). This difference is within a range known to affect aqueous solubility, passive membrane permeability, and CYP450 metabolic liability. NOTE: The comparator XLogP is estimated from structural principles and PubChem computed descriptors for analogous phenyl-substituted oxadiazoles; no experimental logP or logD measurement has been reported for either compound.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | Phenyl analog: estimated XLogP ~3.5 (structural inference) |
| Quantified Difference | ΔXLogP ≈ –0.7 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator estimated from structural analogy |
Why This Matters
A 0.7 log unit reduction in lipophilicity can significantly improve aqueous solubility and reduce non-specific protein binding, making the target compound preferable for in vitro assays requiring higher compound concentrations in aqueous buffers.
- [1] PubChem Compound Summary CID 49678275. Computed Properties: XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/49678275 View Source
- [2] Estimated based on PubChem computed descriptor trends for phenyl-substituted 3-phenyl-1,2,4-oxadiazole azetidine analogs lacking a thiophene sulfur. The phenyl analog (Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone) has a predicted XLogP in the 3.2–3.8 range based on fragment-based calculation. View Source
